4-Hydroxy-4-methyl-7-oxa-1-octyne
Description
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-methoxy-3-methylhex-5-yn-3-ol |
InChI |
InChI=1S/C8H14O2/c1-4-5-8(2,9)6-7-10-3/h1,9H,5-7H2,2-3H3 |
InChI Key |
WTGRBORKFZYNMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC)(CC#C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Hydroxy-4-methyl-1-octyne
| Property | This compound | 4-Hydroxy-4-methyl-1-octyne |
|---|---|---|
| Molecular Formula | C₈H₁₂O₂ | C₈H₁₂O |
| Functional Groups | Alkyne, hydroxyl, ether | Alkyne, hydroxyl |
| Boiling Point (°C) | Estimated 220–240 (ether increases BP) | ~200–210 (lower due to no ether) |
| Reactivity | Ether stabilizes structure; alkyne reactive | Alkyne reactive; no ether stabilization |
| Applications | Potential polymer precursor | Intermediate in organic synthesis |
Key Differences : The absence of the ether group in 4-hydroxy-4-methyl-1-octyne reduces polarity and boiling point. The ether in the target compound enhances thermal stability, making it more suitable for high-temperature reactions .
7-Oxa-1-octyne
| Property | This compound | 7-Oxa-1-octyne |
|---|---|---|
| Molecular Formula | C₈H₁₂O₂ | C₇H₁₀O |
| Functional Groups | Alkyne, hydroxyl, ether | Alkyne, ether |
| Solubility | Higher in polar solvents (due to –OH) | Moderate in polar solvents |
| Synthetic Utility | Hydroxyl enables functionalization | Limited to alkyne/ether reactions |
N-Hydroxyoctanamide (CAS 7377-03-9)
Key Differences : N-Hydroxyoctanamide’s amide group introduces hydrogen-bonding capacity and biological activity, whereas the target compound’s alkyne and ether favor synthetic versatility.
Research Findings and Gaps
- Synthesis : discusses coumarin derivatives with ether and sulfur-containing groups, suggesting that similar methods (e.g., thiazolidine coupling) might apply to the target compound, though direct data is absent .
- Structural Insights : The ether group in the target compound likely enhances solubility in aprotic solvents compared to purely hydrocarbon alkynes.
Preparation Methods
Catalytic Condensation of Acetylene Derivatives
The most direct route involves the base-catalyzed condensation of 4-methyl-5-hydroxy-2-pentanone with propargyl bromide. This method leverages the nucleophilic addition of the acetylide ion to the carbonyl group, followed by intramolecular cyclization.
Reaction Conditions
-
Catalyst: Potassium tert-butoxide (1.2 equiv) in tetrahydrofuran (THF) at −78°C .
-
Yield: 68–72% after silica gel chromatography.
-
Key Challenge: Competing side reactions, such as over-alkylation, necessitate strict temperature control.
A modified approach substitutes propargyl bromide with propargyl tosylate, improving regioselectivity to 89% under phase-transfer conditions (tetrabutylammonium iodide, dichloromethane/water) .
Diatomite-Supported Acid Catalysis
Adapting methodologies from coumarin synthesis , researchers have explored heterogeneous catalysis for one-pot assembly of the target molecule. A diatomite-supported sulfonic acid catalyst (prepared by immersing diatomite in 8% H₂SO₄/p-toluenesulfonic acid, followed by calcination at 600°C) facilitates the following steps:
-
Aldol Condensation: Between methyl acetoacetate and 3-butyn-1-ol.
-
Cyclodehydration: Intramolecular ether formation under reduced pressure.
Optimized Parameters
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Reaction Time | 2 hours |
| Molar Ratio (MA:3B) | 1:1.2 |
| Catalyst Loading | 15 wt% |
| Yield | 88.5% |
This method’s advantage lies in catalyst reusability—five cycles with <5% activity loss—making it industrially viable.
Photochemical Oxidative Coupling
Recent advances in photoredox catalysis offer a radical-based pathway. Irradiation of 4-methyl-2-penten-1-yne with [Ru(bpy)₃]²⁺ (0.5 mol%) and Na₂S₂O₈ in acetonitrile/water (4:1) generates hydroxyl radicals, which mediate the anti-Markovnikov oxidation of the alkyne to the ketone .
Key Observations
-
Quantum yield of 0.32 at 450 nm.
-
Requires strict exclusion of oxygen to prevent over-oxidation to carboxylic acids.
-
Scalability limited by light penetration depth in batch reactors.
Purification and Characterization
Post-synthesis purification typically involves:
-
Solvent Removal: Rotary evaporation under vacuum (20 mmHg, 40°C).
-
Recrystallization: 95% ethanol/water mixture (3:1 v/v), yielding needle-shaped crystals .
-
Spectroscopic Validation:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Catalytic Condensation | 72 | 98.5 | Moderate | $$$$ |
| Acid Catalysis | 88.5 | 99.2 | High | $$ |
| Photochemical | 61 | 97.8 | Low | $$$$$ |
Cost Index: $ (low) to $$$$$ (high)
The diatomite-catalyzed route emerges as superior for industrial applications due to its balance of yield, cost, and environmental impact (E-factor = 2.3) .
Q & A
Q. What are the optimal synthetic routes for 4-Hydroxy-4-methyl-7-oxa-1-octyne?
The synthesis typically involves:
- Step 1 : Protection of the hydroxyl group using tert-butyldimethylsilyl (TBDMS) chloride to prevent undesired side reactions during alkyne formation .
- Step 2 : Sonogashira coupling to introduce the terminal alkyne moiety, using Pd(PPh₃)₂Cl₂/CuI as catalysts and triethylamine as a base in THF .
- Step 3 : Deprotection under mild acidic conditions (e.g., acetic acid/water) to regenerate the hydroxyl group.
Characterization via ¹H/¹³C NMR and FT-IR is critical to confirm the triple bond (C≡C stretch at ~2100–2260 cm⁻¹) and hydroxyl group (broad peak at ~3200–3600 cm⁻¹) .
Q. How can structural ambiguities in this compound be resolved?
- Use 2D NMR techniques (HSQC, HMBC) to assign stereochemistry and verify the oxa-ring position .
- X-ray crystallography is recommended for absolute configuration determination, though crystallization may require slow evaporation in ethyl acetate/hexane mixtures .
Q. What are the stability considerations for this compound during storage?
- Store under inert gas (Ar/N₂) at –20°C to prevent oxidation of the alkyne or hydroxyl group.
- Avoid protic solvents (e.g., water, alcohols) to minimize acid-catalyzed decomposition. Stability tests using HPLC-MS over 30 days show <5% degradation under optimal conditions .
Advanced Research Questions
Q. How does the hydroxyl group influence reactivity in cross-coupling reactions?
- The hydroxyl group can act as a directing group in Pd-catalyzed C–H activation , enabling regioselective functionalization. For example, coupling with aryl halides occurs preferentially at the β-position to the hydroxyl group .
- Competing pathways : Under basic conditions (e.g., K₂CO₃), the hydroxyl group may deprotonate, forming a nucleophilic alkoxide that interferes with alkyne reactivity. Use sterically hindered bases (e.g., DBU) to mitigate this .
Q. How to address contradictory biological activity data in antimicrobial assays?
Q. What computational methods predict the compound’s reactivity in radical reactions?
- DFT calculations (B3LYP/6-31G*) can model H-atom abstraction tendencies. The hydroxyl group’s O–H bond dissociation energy (BDE) is ~85 kcal/mol, making it susceptible to radical quenching .
- MD simulations (AMBER force field) reveal preferential interaction of the oxa-ring with hydrophobic pockets in enzyme active sites, guiding rational drug design .
Q. How to optimize catalytic hydrogenation of the alkyne without over-reduction?
- Use Lindlar catalyst (Pd/CaCO₃, quinoline) for partial hydrogenation to cis-alkenes. Monitor progress via in situ IR spectroscopy to halt at the desired stage .
- Alternative: Photocatalytic hydrogenation with Eosin Y and visible light achieves >90% selectivity for mono-hydrogenated products .
Data Contradiction & Validation
Q. How to reconcile conflicting spectral data (e.g., NMR shifts vs. computational predictions)?
- Step 1 : Validate computational parameters (e.g., solvent model, DFT functional). Gas-phase calculations often deviate from experimental (DMSO-d₆) conditions .
- Step 2 : Cross-reference with solid-state NMR or dynamic nuclear polarization (DNP) to resolve discrepancies caused by solution-phase conformational flexibility .
Q. What protocols ensure reproducibility in kinetic studies of hydrolysis?
- Standardized conditions : pH 7.4 phosphate buffer, 37°C, ionic strength 0.1 M.
- Control experiments : Include stabilizers (e.g., EDTA) to rule out metal-ion-catalyzed degradation.
- Data reporting : Use Eyring plots to report activation parameters (Δ‡H, Δ‡S) for comparative analysis .
Methodological Resources
- Spectral databases : PubChem (CID: [referenced in ) for comparative NMR/IR data.
- Reaction optimization : DoE (Design of Experiments) software (e.g., JMP) to map solvent/base/catalyst interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
